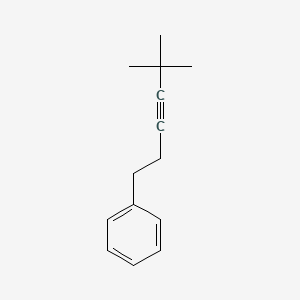
Neodymium--water (1/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neodymium–water (1/2) is a compound formed by the interaction of neodymium, a rare earth metal, with water. Neodymium is a silvery-white metal that belongs to the lanthanide series of the periodic table. It is known for its strong magnetic properties and is widely used in various high-strength permanent magnets and optical devices .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Neodymium–water (1/2) can be synthesized through the reaction of neodymium metal with water. The reaction is typically carried out under controlled conditions to ensure the formation of the desired compound. The general reaction is as follows: [ 2 \text{Nd} (s) + 6 \text{H}_2\text{O} (l) \rightarrow 2 \text{Nd(OH)}_3 (aq) + 3 \text{H}_2 (g) ] This reaction involves the slow reaction of neodymium with cold water, which can be accelerated by using hot water .
Industrial Production Methods
Industrial production of neodymium–water (1/2) involves the controlled reaction of neodymium metal with water in large-scale reactors. The process is carefully monitored to ensure the purity and quality of the final product. The neodymium hydroxide formed is then processed further for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Neodymium–water (1/2) undergoes several types of chemical reactions, including:
Oxidation: Neodymium reacts with oxygen to form neodymium(III) oxide. [ 4 \text{Nd} (s) + 3 \text{O}_2 (g) \rightarrow 2 \text{Nd}_2\text{O}_3 (s) ]
Reduction: Neodymium can be reduced from its compounds using strong reducing agents.
Substitution: Neodymium can react with halogens to form neodymium halides. [ 2 \text{Nd} (s) + 3 \text{Cl}_2 (g) \rightarrow 2 \text{NdCl}_3 (s) ]
Common Reagents and Conditions
Common reagents used in the reactions of neodymium–water (1/2) include oxygen, halogens (such as chlorine, bromine, and iodine), and strong acids like sulfuric acid and hydrochloric acid. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of neodymium–water (1/2) include neodymium hydroxide, neodymium oxide, and various neodymium halides. These products have significant industrial and scientific applications.
Wissenschaftliche Forschungsanwendungen
Neodymium–water (1/2) has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of various neodymium-based compounds and materials.
Biology: Employed in biological studies to understand the interactions of rare earth metals with biological systems.
Medicine: Utilized in medical imaging and diagnostic techniques due to its magnetic properties.
Industry: Widely used in the production of high-strength permanent magnets, which are essential components in electric motors, wind turbines, and various electronic devices
Wirkmechanismus
The mechanism of action of neodymium–water (1/2) involves the interaction of neodymium ions with water molecules. Neodymium ions can form coordination complexes with water, leading to the formation of neodymium hydroxide. The molecular targets and pathways involved in these interactions are primarily related to the coordination chemistry of neodymium and its ability to form stable complexes with water molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Neodymium–water (1/2) can be compared with other similar compounds, such as:
Praseodymium–water (1/2): Similar in terms of chemical properties and reactions.
Samarium–water (1/2): Exhibits similar reactivity with water and other reagents.
Europium–water (1/2): Shares similar coordination chemistry with water.
Uniqueness
Neodymium–water (1/2) is unique due to its strong magnetic properties, which are not as pronounced in other similar compounds. This makes it particularly valuable in applications requiring high-strength permanent magnets and advanced optical devices .
Eigenschaften
CAS-Nummer |
845830-85-5 |
|---|---|
Molekularformel |
H4NdO2 |
Molekulargewicht |
180.27 g/mol |
IUPAC-Name |
neodymium;dihydrate |
InChI |
InChI=1S/Nd.2H2O/h;2*1H2 |
InChI-Schlüssel |
BOIPAAVXMHGOIY-UHFFFAOYSA-N |
Kanonische SMILES |
O.O.[Nd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


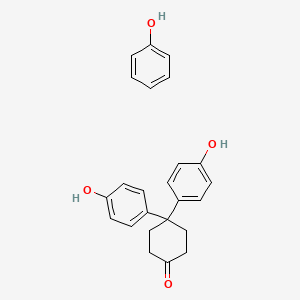

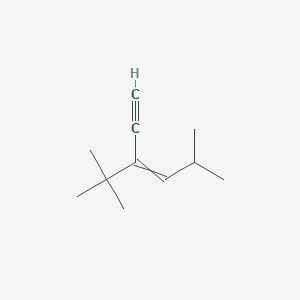

![3-{4-[(3-Cyanophenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14194732.png)


![9H-Carbazole, 3-nitro-9-[(2-propenyloxy)methyl]-](/img/structure/B14194745.png)
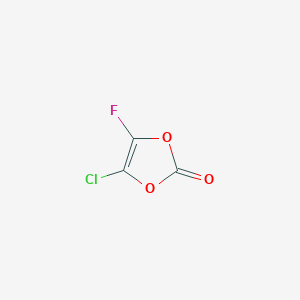
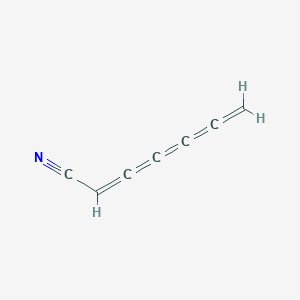
![2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]ethan-1-one](/img/structure/B14194767.png)
![2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B14194769.png)
![2-(2-Hydroxyphenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14194790.png)
